2-(Bromomethyl)aniline
Overview
Description
2-(Bromomethyl)aniline, also known as 2-(bromomethyl)benzenamine, is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where a bromomethyl group is attached to the benzene ring at the ortho position relative to the amino group.
Mechanism of Action
Target of Action
2-(Bromomethyl)aniline is a chemical compound with the molecular formula C7H8BrN It’s known that anilines, in general, can interact with various biological targets depending on their specific functional groups .
Mode of Action
For instance, they can participate in nucleophilic aromatic substitution reactions . In the case of this compound, the bromomethyl group might make the compound more reactive, allowing it to participate in reactions such as the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Biochemical Pathways
Anilines and their derivatives can be involved in various biochemical pathways depending on their specific functional groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which this compound might participate, is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions and the presence of other functional groups could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Bromomethyl)aniline can be synthesized through several methods. One common approach involves the bromination of toluene to form benzyl bromide, followed by nitration to introduce the nitro group. The nitro group is then reduced to an amino group, resulting in this compound . Another method involves the direct bromination of aniline derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions using bromine or other brominating agents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding aniline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted anilines, thiols, and ethers.
Oxidation: Products include nitrosoanilines and nitroanilines.
Reduction: Products include various aniline derivatives.
Scientific Research Applications
2-(Bromomethyl)aniline is used in various scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and heterocyclic compounds with potential therapeutic applications.
Material Science: The compound is used in the synthesis of polymers and organic electronic materials, such as organic light-emitting diodes (OLEDs).
Organic Synthesis: It is a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylaniline: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-Methylbenzylamine: Similar structure but with a methyl group instead of a bromomethyl group.
2-Bromoaniline: Similar structure but without the methyl group.
Uniqueness
2-(Bromomethyl)aniline is unique due to the presence of both an amino group and a bromomethyl group on the benzene ring. This combination of functional groups provides unique reactivity and versatility in chemical synthesis, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2-(bromomethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJOVYCBIADOET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553355 | |
Record name | 2-(Bromomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364360-78-1 | |
Record name | 2-(Bromomethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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